

D-CS319: A Technical Guide to Its Biological Target and Mechanism of Action

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Compound of Interest

Compound Name: D-CS319

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Introduction

D-CS319 is a preclinical, synthetic bisthiazolidine compound identified as a potent inhibitor of metallo- β -lactamases (MBLs).^{[1][2][3][4]} MBLs are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β -lactam antibiotics, including carbapenems, which are often considered last-resort treatments for serious infections.^{[5][6][7]} The emergence and spread of MBL-producing bacteria pose a significant global health threat, making the development of effective MBL inhibitors a critical area of research. This guide provides an in-depth overview of the biological target identification of **D-CS319**, its mechanism of action, and the key experimental findings that underpin our current understanding.

Biological Target: Metallo- β -Lactamases (MBLs)

The primary biological targets of **D-CS319** are metallo- β -lactamases.^{[1][3][4]} These enzymes are classified into three subclasses: B1, B2, and B3, based on their amino acid sequence and zinc ion requirements.^{[6][7]} **D-CS319** has demonstrated broad-spectrum inhibitory activity across these subclasses, making it a promising candidate for combating a wide range of antibiotic-resistant bacteria.^{[7][8]}

Key MBLs Targeted by D-CS319:

- IMP-1 (Imipenemase-1): A subclass B1 MBL, IMP-1 is one of the most clinically significant MBLs. **D-CS319** has been shown to be an effective inhibitor of IMP-1.[1][2]
- IMP-78: A variant of IMP-1, IMP-78 exhibits enhanced carbapenem-hydrolyzing efficiency. Notably, **D-CS319** shows equally effective inhibition of both IMP-1 and IMP-78.[1][2][3]
- NDM-1 (New Delhi Metallo- β -lactamase-1): A subclass B1 MBL that has rapidly spread worldwide, NDM-1 is a major concern for public health. **D-CS319** has been shown to inhibit NDM-1.[9]
- Other MBLs: Studies have also demonstrated the inhibitory activity of **D-CS319** against other MBLs from subclasses B1 (BclI), B2 (Sfh-I), and B3 (L1).[7][8]

Mechanism of Action

D-CS319 functions as a competitive inhibitor of MBLs.[8] Its chemical structure, featuring a bisthiazolidine scaffold, mimics the structure of β -lactam antibiotics.[8][9] A key feature of **D-CS319** is the presence of a free thiol group, which acts as a high-affinity zinc-binding group.[6][7][8][10] This thiol group directly interacts with the zinc ions in the active site of the MBL, which are essential for the enzyme's catalytic activity.[8][9]

The binding of **D-CS319** to the MBL active site is versatile, with different binding modes observed for different MBLs.[8] X-ray crystallography studies have revealed that in B1 and B3 MBLs, the free thiol of **D-CS319** coordinates with the di-zinc center.[8] In contrast, for the mono-zinc B2 MBL Sfh-I, the interaction is dominated by the carboxylate group of the inhibitor, with the thiol group not directly involved in zinc binding.[8] This adaptability in binding contributes to its broad-spectrum activity.

Mechanism of **D-CS319** Inhibition of MBLs.

Quantitative Data

The inhibitory potency of **D-CS319** against various MBLs has been quantified through in vitro assays. The following tables summarize the reported IC₅₀ and K_i values.

Table 1: IC₅₀ Values of **D-CS319**

Enzyme	IC50 (μM)
IMP-1	Data not explicitly found in snippets
IMP-78	Data not explicitly found in snippets

Note: While IC50 assays were performed, specific values for **D-CS319** were not present in the provided search snippets. The studies indicate that **D-CS319** was effective, with inhibition measured at concentrations between 0.01–100 μM.[2]

Table 2: Ki Values of **D-CS319**

Enzyme	Subclass	Ki (μM)
IMP-1	B1	6 - 15
BclI	B1	36 - 84
Sfh-I	B2	26 - 29
L1	B3	10 - 12

Source: Data compiled from PNAS.[7][8]

Experimental Protocols

The characterization of **D-CS319**'s activity has relied on a combination of biochemical assays, microbiological testing, and structural biology techniques.

IC50 Assay

The half-maximal inhibitory concentration (IC50) is determined to assess the potency of an inhibitor.



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Workflow for IC50 Determination.

Methodology:

- A continuous absorbance assay is used to monitor the hydrolysis of a β -lactam substrate, such as meropenem, by the target MBL enzyme.
- The assay is performed in the presence of varying concentrations of **D-CS319**.
- The rate of substrate hydrolysis is measured spectrophotometrically.
- The IC50 value, the concentration of **D-CS319** that reduces the enzyme activity by 50%, is calculated from the dose-response curve.[\[2\]](#)

Time-Kill Assays

These assays are conducted to evaluate the ability of **D-CS319** to restore the efficacy of β -lactam antibiotics against MBL-producing bacteria.

Methodology:

- Bacterial cultures of MBL-producing strains (e.g., E. coli expressing IMP-1) are grown to a specific density.
- The cultures are treated with a sublethal concentration of a β -lactam antibiotic (e.g., imipenem) alone or in combination with **D-CS319**.
- Samples are collected at different time points, and the number of viable cells is determined by plating and colony counting.
- A significant reduction in bacterial count in the presence of the antibiotic and **D-CS319**, compared to the antibiotic alone, indicates the restoration of antibiotic activity.[\[8\]](#)[\[9\]](#)

X-ray Crystallography

This technique is employed to determine the three-dimensional structure of **D-CS319** in complex with MBLs, providing insights into its binding mode.

Methodology:

- The target MBL enzyme is purified and crystallized.
- The crystals are soaked with a solution containing **D-CS319** to form the enzyme-inhibitor complex.
- X-ray diffraction data are collected from the crystals.
- The diffraction data are processed to solve the crystal structure and visualize the interactions between **D-CS319** and the amino acid residues in the MBL active site.[8][9]

Conclusion

D-CS319 is a promising broad-spectrum inhibitor of metallo- β -lactamases, targeting a key mechanism of bacterial resistance to β -lactam antibiotics. Its ability to effectively inhibit various clinically relevant MBLs, including IMP and NDM variants, underscores its potential as a component of a combination therapy to restore the efficacy of existing antibiotics. The detailed understanding of its mechanism of action, facilitated by biochemical and structural studies, provides a solid foundation for further preclinical and clinical development. The versatility of its binding to different MBL subclasses is a particularly encouraging feature for overcoming the diversity of these resistance determinants. Further research will be crucial to assess its in vivo efficacy, safety profile, and potential for clinical application.

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